2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride
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Overview
Description
2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is a useful research compound. Its molecular formula is C12H16BrClN2O and its molecular weight is 319.63. The purity is usually 95%.
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Scientific Research Applications
Preparation and Characterization of Novel Compounds
- Research has focused on the synthesis of novel compounds, such as non-peptide CCR5 antagonists, which could have applications in treating various diseases, including HIV. The structural characterization of these compounds is achieved using techniques such as NMR, MS, and IR spectroscopy, indicating the importance of 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride derivatives in medicinal chemistry (H. Bi, 2014), (Cheng De-ju, 2014).
Anti-acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies highlight the role of the benzamide moiety in enhancing activity and the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (H. Sugimoto et al., 1990).
Synthesis and Biological Activity
- The synthesis and characterization of benzamide derivatives and their metal complexes have been explored, demonstrating potential antibacterial activities. This research indicates the broad scope of applications for this compound derivatives in developing new antimicrobial agents (E. Khatiwora et al., 2013).
Pharmacological Properties
- The pharmacological exploration of benzamide derivatives as serotonin 4 receptor agonists showcases their potential in enhancing gastrointestinal motility. Such studies are crucial for developing new prokinetic agents with reduced side effects, further illustrating the therapeutic potential of compounds related to this compound (S. Sonda et al., 2003).
Vasodilation Properties
- Research into 3-pyridinecarboxylates of potential vasodilation properties, derived from this compound, indicates the potential of these compounds in cardiovascular therapeutics. The synthesis and screening for vasodilation activity highlight the ongoing search for novel therapeutics in managing cardiovascular conditions (A. S. Girgis et al., 2008).
Safety and Hazards
According to the safety data sheet, “2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride” should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Mechanism of Action
Target of Action
The primary target of the compound 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its targets by activating the HIF-1 pathways . This activation leads to the induction of the expression of HIF-1α protein and downstream target gene p21 .
Biochemical Pathways
The activation of the HIF-1 pathways by this compound affects the transcription and expression of target genes, accelerating glycolysis in tumor cells . It also upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Result of Action
The molecular and cellular effects of the action of this compound include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activation of the HIF-1 pathways by the compound .
Properties
IUPAC Name |
2-bromo-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCKEGGNPKVQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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